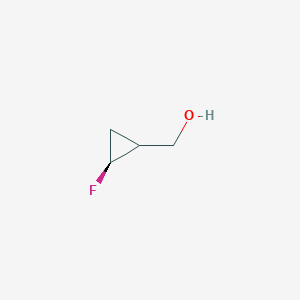

trans-2-Fluorocyclopropyl)methanol

Description

Properties

IUPAC Name |

[(2S)-2-fluorocyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3?,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQVQDAWPHHSMU-BKLSDQPFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C1CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalytic Systems

The reaction is typically conducted in methyl t-butyl ether (MTBE) at 40°C for 20–24 hours. TBAB (10–20 mol%) facilitates the transfer of borohydride ions into the organic phase, enabling efficient reduction. Under these conditions, the chloroester substrate undergoes dehalogenation to yield t-butyl 2-fluorocyclopropane-1-carboxylate with a cis/trans ratio of 93:7 to 95:5. Notably, the cis isomer predominates due to steric and electronic factors favoring its formation during the reduction (Table 1).

Table 1: Cis/Trans Ratios in Reductive Dehalogenation Reactions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Cis/Trans Ratio |

|---|---|---|---|---|

| TBAB (10 mol%) | MTBE | 40 | 20 | 95:5 |

| TBAHS (20 mol%) | MTBE | 40 | 24 | 93:7 |

The selectivity toward the cis isomer arises from the transition state during borohydride attack, where the bulky t-butyl ester group and fluorine atom adopt a staggered conformation, minimizing steric hindrance.

Hydrolysis and Reduction to the Alcohol

Following dehalogenation, the t-butyl ester group is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (5 N, 50°C, 12 h). Subsequent reduction of the acid to the primary alcohol requires stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), which selectively reduces carboxylic acids to alcohols under anhydrous conditions.

Stereochemical Retention in Reduction

The hydrolysis and reduction steps generally retain the stereochemistry of the cyclopropane ring. For example, cis-2-fluorocyclopropane-1-carboxylic acid produces cis-(2-fluorocyclopropyl)methanol upon reduction. However, trace amounts of the trans isomer (3–7%) persist through these steps, necessitating purification via chromatography or distillation.

Challenges in Trans Isomer Isolation

The thermodynamic instability of the trans isomer complicates its isolation. Computational studies suggest that the trans configuration introduces significant ring strain due to eclipsing interactions between the fluorine atom and the hydroxymethyl group. Consequently, most synthetic protocols yield the cis isomer as the major product, with the trans isomer constituting ≤7% of the mixture (Table 1).

Strategies to Enhance Trans Selectivity

While no methods in the reviewed literature directly favor trans isomer formation, the following adjustments could theoretically improve yields:

-

Alternative Reducing Agents : Replacing NaBH₄ with stereoselective catalysts, such as chiral ruthenium complexes, might invert selectivity.

-

Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) could stabilize transition states favoring the trans configuration.

-

Low-Temperature Reactions : Conducting reductions at -20°C may slow kinetic pathways favoring the cis isomer, allowing trans-dominated equilibria.

Industrial-Scale Considerations

The patent literature emphasizes scalability, with reactions conducted on 1–5 g scales using MTBE as a cost-effective solvent. However, the low natural abundance of the trans isomer necessitates large-volume processing to obtain usable quantities, increasing production costs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

(trans-2-Fluorocyclopropyl)methanol can undergo S<sub>N</sub>2 substitution under acidic conditions. For example, treatment with thionyl chloride (SOCl<sub>2</sub>) or phosphorus tribromide (PBr<sub>3</sub>) converts the alcohol to the corresponding alkyl halide .

Mechanism:

-

Intermediate Formation :

-

Thionyl chloride converts the hydroxyl (-OH) group into a chlorosulfite intermediate (-OSOCl<sub>2</sub>), while PBr<sub>3</sub> forms a dibromophosphite (-OPBr<sub>2</sub>) .

-

The fluorine atom’s trans position creates steric hindrance, slightly slowing the reaction compared to non-fluorinated analogs.

-

-

Backside Attack :

| Reagent | Product | Byproducts |

|---|---|---|

| SOCl<sub>2</sub> | (trans-2-Fluorocyclopropyl)methyl-Cl | HCl, SO<sub>2</sub> |

| PBr<sub>3</sub> | (trans-2-Fluorocyclopropyl)methyl-Br | HBr, H<sub>3</sub>PO<sub>3</sub> |

Elimination Reactions

Under dehydrating conditions (e.g., H<sub>2</sub>SO<sub>4</sub>), (trans-2-fluorocyclopropyl)methanol can undergo E2 elimination to form alkenes.

Key Observations:

-

Zaitsev’s Rule : The major product is the more substituted alkene (e.g., trans-2-fluorocyclopropene) .

-

Steric Effects : The trans-fluorine directs elimination by stabilizing the transition state through hyperconjugation .

Example Reaction :

Oxidation Reactions

The primary alcohol group can be oxidized to a ketone or carboxylic acid, depending on the oxidizing agent:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| CrO<sub>3</sub> | (trans-2-Fluorocyclopropyl)methanone | Acidic aqueous solution |

| KMnO<sub>4</sub> | (trans-2-Fluorocyclopropyl)carboxylic acid | Strongly acidic, heat |

Mechanistic Insight :

The electron-withdrawing fluorine destabilizes the carbocation intermediate, favoring a concerted oxidation pathway .

Hydrolysis and Stability

The trans-fluorine enhances the compound’s resistance to hydrolysis compared to cis-isomers. DFT calculations show that trans attack by hydroxide is 3.2 kcal/mol more accessible than cis attack due to reduced steric hindrance .

Hydrolysis Rate Comparison :

Enzymatic Interactions

(trans-2-Fluorocyclopropyl)methanol derivatives exhibit potential as enzyme inhibitors. For example, fluorocyclopropane-containing analogs of cabozantinib show improved selectivity in cancer cell lines .

Key Interaction :

-

The fluorocyclopropyl group engages in hydrogen bonding and dipole interactions with enzyme active sites, altering binding affinity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Applications

One of the prominent applications of trans-2-fluorocyclopropylmethanol is in the development of anticancer agents. A case study demonstrated that the monofluoro analog of cabozantinib, a known c-Met and VEGFR-2 inhibitor, exhibited improved in vitro profiles compared to its nonfluorinated counterpart. The incorporation of the fluorocyclopropane moiety allowed for fine-tuning of the drug's properties, enhancing selectivity and reducing toxicity in liver cancer treatment models . The trans configuration of the fluorocyclopropyl group was crucial for achieving these improved pharmacological effects.

Monoamine Oxidase Inhibition

Research has shown that derivatives of trans-2-fluorocyclopropylmethanol exhibit potent inhibitory activity against monoamine oxidases (MAOs), specifically MAO A and MAO B. The trans isomers demonstrated a significant selectivity index for MAO A inhibition over MAO B, making them potential candidates for treating mood disorders and other conditions related to monoamine neurotransmitter levels .

Synthesis and Derivative Development

Synthetic Methodologies

The synthesis of trans-2-fluorocyclopropylmethanol has been explored through various chemical pathways, often focusing on optimizing yields and purity. Improved synthetic methods have been developed that enhance the efficiency of producing this compound while minimizing the formation of undesired isomers .

Fluorinated Cyclopropane Derivatives

The ability to modify cyclopropane derivatives by incorporating fluorine atoms has opened avenues for designing new classes of pharmacologically active compounds. Studies have indicated that these modifications can significantly alter biological activity, making them valuable for lead optimization in drug discovery .

Table 1: Summary of Research Findings on trans-2-Fluorocyclopropylmethanol

Mechanism of Action

The mechanism of action of trans-2-Fluorocyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The cyclopropyl ring provides rigidity to the molecule, which can influence its overall conformation and biological activity .

Comparison with Similar Compounds

cis-2-Fluorocyclopropyl)methanol

The cis isomer differs in the spatial arrangement of the fluorine and methanol groups. This stereochemical variance impacts physical properties and reactivity:

- Boiling/Melting Points : The cis isomer may exhibit lower symmetry, leading to slightly higher melting points compared to the trans form.

- Reactivity: The cis configuration can hinder nucleophilic attack due to steric hindrance between the fluorine and methanol groups, whereas the trans isomer allows for more accessible reaction pathways.

- Solubility: Both isomers likely have reduced water solubility compared to non-fluorinated analogs due to fluorine’s hydrophobicity.

Cyclopropylmethanol (Non-fluorinated)

Removing the fluorine substituent simplifies the molecule:

- logP: Cyclopropylmethanol has a lower logP (predicted ~0.5) than its fluorinated counterpart (estimated logP ~1.2), reflecting increased hydrophobicity from fluorine .

2-Fluoroethanol

A linear fluorinated alcohol:

- Stability : Lacks ring strain, making it less reactive in ring-opening reactions. However, the C-F bond’s strength may enhance thermal stability.

- Applications : Used as a building block in pharmaceuticals, whereas cyclopropane derivatives are prioritized for their conformational rigidity.

Perfluorinated Ethanol Derivatives (e.g., Compounds)

Complex fluorinated structures like [65530-74-7] and [65530-63-4] in feature polyfluorinated chains and phosphonooxy groups:

- Environmental Persistence: Perfluorinated compounds resist degradation, unlike trans-2-Fluorocyclopropyl)methanol, which may degrade faster due to its strained ring .

- Toxicity : Perfluorinated analogs are associated with long-term ecological risks, whereas the trans-2 compound’s smaller structure suggests shorter biological half-lives.

Data Table: Comparative Properties of Selected Compounds

Key Research Findings

Fluorine Effects : Fluorine increases electronegativity and reduces basicity of the hydroxyl group, altering solubility and interaction with biological targets .

Ring Strain: The cyclopropane ring enhances reactivity in ring-opening reactions, a property absent in linear analogs like 2-fluoroethanol.

Toxicity Trends: While methanol itself is highly toxic (LD50 ~5,600 mg/kg ), fluorinated analogs may exhibit modified toxicity due to altered metabolism.

Environmental Impact: Unlike persistent perfluorinated compounds in , this compound’s strained structure suggests faster degradation, reducing bioaccumulation risks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-2-Fluorocyclopropyl)methanol, and how can reaction conditions be optimized to favor the trans isomer?

- Methodological Answer :

- Route Selection : Prioritize cyclopropanation via Simmons-Smith or transition-metal-catalyzed methods. Fluorination can be achieved using Selectfluor or DAST (diethylaminosulfur trifluoride).

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to favor the trans isomer. Monitor isomer ratios via NMR during synthesis.

- Optimization : Vary temperature (−20°C to 40°C), solvent polarity (e.g., DCM vs. THF), and catalyst loading. AI-powered retrosynthesis tools (e.g., Reaxys/Pistachio models) can predict feasible pathways .

- Purification : Employ column chromatography with fluorinated stationary phases or recrystallization in hexane/ethyl acetate mixtures.

Q. How can researchers characterize the stereochemical purity and structural integrity of trans-2-Fluorocyclopropyl)methanol?

- Methodological Answer :

- NMR Spectroscopy : Use , , and NMR to confirm stereochemistry. Coupling constants () in NMR distinguish cis/trans isomers.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula. Fragmentation patterns identify cyclopropane ring stability.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- Comparative Analysis : Cross-validate with computational methods (DFT for NMR chemical shift prediction) .

Q. What are the key stability considerations for trans-2-Fluorocyclopropyl)methanol under different storage and experimental conditions?

- Methodological Answer :

- Storage : Store at −20°C under inert gas (argon/nitrogen) to prevent ring-opening or oxidation. Use amber vials to avoid light-induced degradation .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds. Avoid prolonged heating >80°C.

- Solvent Compatibility : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) for reaction compatibility. Avoid strong acids/bases that may hydrolyze the cyclopropane ring .

Advanced Research Questions

Q. How do computational methods predict the reactivity of trans-2-Fluorocyclopropyl)methanol in ring-opening reactions, and how can these insights guide experimental design?

- Methodological Answer :

- DFT Calculations : Model transition states for ring-opening pathways (e.g., acid-catalyzed or nucleophilic attack). Compare activation energies of trans vs. cis isomers.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar solvents may stabilize charged intermediates.

- Validation : Correlate computational predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. What experimental strategies can resolve conflicting data on the bioactivity of trans-2-Fluorocyclopropyl)methanol in drug discovery studies?

- Methodological Answer :

- Dose-Response Curves : Perform IC assays across multiple cell lines to account for variability.

- Metabolite Profiling : Use LC-MS to identify degradation products or reactive intermediates that may confound results.

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for hypothesized targets (e.g., enzymes inhibited by fluorocyclopropanes) .

Q. How can researchers design experiments to mitigate methanol crossover interference in studies involving trans-2-Fluorocyclopropyl)methanol?

- Methodological Answer :

- Chromatographic Separation : Use HPLC with hydrophilic interaction liquid chromatography (HILIC) columns to resolve methanol from the target compound.

- In Situ Monitoring : Implement online FTIR or Raman spectroscopy to track methanol formation during reactions.

- Barrier Layers : Inspired by fuel cell research, integrate semipermeable membranes (e.g., Nafion) in flow reactors to isolate methanol byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.